Metyrosine-13C9,d7,15N
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Metyrosine-13C9,d7,15N is a labeled derivative of metyrosine, a selective inhibitor of the enzyme tyrosine hydroxylase. This compound is marked with stable isotopes of carbon (13C), deuterium (d7), and nitrogen (15N), making it useful in various scientific research applications. Metyrosine itself is known for its anti-inflammatory and anti-ulcerative effects and is effective in controlling blood pressure .
Preparation Methods
The synthesis of Metyrosine-13C9,d7,15N involves incorporating stable isotopes into the metyrosine molecule. The synthetic route typically includes the following steps:
Introduction of 13C and 15N isotopes: This can be achieved through the use of labeled precursors in the synthesis of the metyrosine backbone.
Deuteration (d7): Deuterium atoms are introduced by using deuterated reagents or solvents during the synthesis process.
Industrial production methods for such isotopically labeled compounds often involve multi-step organic synthesis, purification, and characterization to ensure the correct incorporation of isotopes and the desired purity .
Chemical Reactions Analysis
Metyrosine-13C9,d7,15N undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups in the molecule.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Metyrosine-13C9,d7,15N has several scientific research applications:
Chemistry: Used as a tracer in studying metabolic pathways and reaction mechanisms.
Biology: Helps in understanding enzyme kinetics and protein interactions.
Medicine: Investigated for its potential therapeutic effects and pharmacokinetics.
Industry: Utilized in the development of new drugs and in quality control processes
Mechanism of Action
Metyrosine-13C9,d7,15N exerts its effects by inhibiting the enzyme tyrosine hydroxylase, which catalyzes the conversion of tyrosine to dihydroxyphenylalanine (DOPA). This inhibition reduces the synthesis of catecholamines, such as norepinephrine and epinephrine, leading to decreased sympathetic stimulation .
Comparison with Similar Compounds
Metyrosine-13C9,d7,15N is unique due to its isotopic labeling, which enhances its utility in research. Similar compounds include:
Metyrosine: The non-labeled version, used primarily for its therapeutic effects.
Deuterated drugs: Other drugs labeled with deuterium to study pharmacokinetics.
Isotopically labeled amino acids: Used in various biochemical studies
Properties
Molecular Formula |
C9H11NO3 |
---|---|
Molecular Weight |
198.159 g/mol |
IUPAC Name |
(2S)-2-(15N)azanyl-2,3,3-trideuterio-3-(2,3,5,6-tetradeuterio-4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)(1,2,3-13C3)propanoic acid |
InChI |
InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1/i1+1D,2+1D,3+1D,4+1D,5+1D2,6+1,7+1,8+1D,9+1,10+1 |
InChI Key |
OUYCCCASQSFEME-DMCCTQHKSA-N |
Isomeric SMILES |
[2H][13C]1=[13C]([13C](=[13C]([13C](=[13C]1[13C]([2H])([2H])[13C@@]([2H])([13C](=O)O)[15NH2])[2H])[2H])O)[2H] |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.